5-Bromo-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride
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Overview
Description
. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrimidine ring and a cyclobutylpiperazine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like 5-Bromo-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride.
Chemical Reactions Analysis
5-Bromo-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
5-Bromo-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound lacks the cyclobutyl group, which may affect its biological activity and solubility.
4,6-Diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride: This compound has ethyl groups instead of the bromine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the bromine atom and the cyclobutylpiperazine moiety, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
5-bromo-2-(4-cyclobutylpiperazin-1-yl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4.ClH/c13-10-8-14-12(15-9-10)17-6-4-16(5-7-17)11-2-1-3-11;/h8-9,11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKFEPUFOSBRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=C(C=N3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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